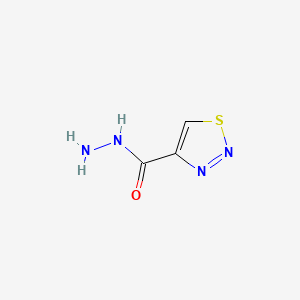

1,2,3-Thiadiazole-4-carbohydrazide

Vue d'ensemble

Description

1,2,3-Thiadiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C3H4N4OS and its molecular weight is 144.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pesticide Development

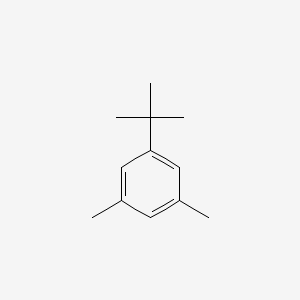

1,2,3-Thiadiazole-4-carbohydrazide derivatives, such as N-tert-butyl-N′-acyl-5-methyl variants, have shown promising results in pesticide development. Notably, certain compounds within this group exhibited exceptional anti-TMV (Tobacco Mosaic Virus) activity, surpassing established pesticides like Ninamycin and tiadinial (Wu et al., 2012).

Synthesis Methods

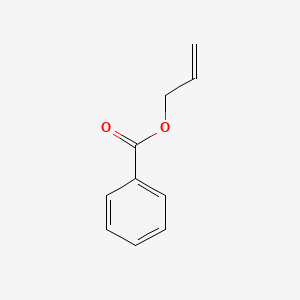

Novel urea derivatives containing 1,2,3-thiadiazole moiety were synthesized using microwave-assisted condensation. This method offers advantages like high yields, ease of work-up, and being environmentally friendly (Zhi‐Wen Zhai et al., 2015).

Anticancer Evaluation

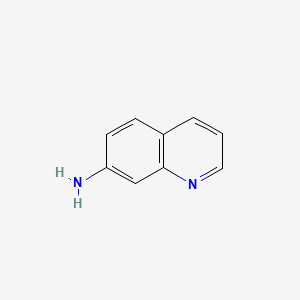

Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide exhibited notable cytotoxicity against various human tumor cell lines. Specifically, certain compounds showed significant effects on ovarian cancer cell lines, underlining their potential in cancer treatment (N. Terzioğlu & A. Gürsoy, 2003).

Antimicrobial Activities

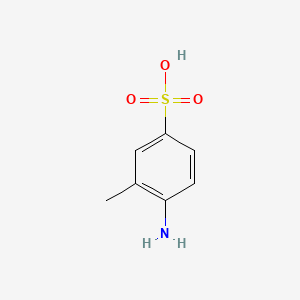

New 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives, synthesized from 2-aryl-4-methylthiazol-5-carbohydrazides, displayed significant antimicrobial activity. This highlights their potential in combating bacterial and fungal infections (B. Tiperciuc et al., 2012).

Glycogen Synthase Kinase-3β Inhibition

Benzimidazole-based thiadiazole and carbohydrazide conjugates were found to inhibit Glycogen Synthase Kinase-3β effectively. Among them, certain compounds also demonstrated significant antidepressant activity, making them candidates for psychiatric disorder treatment (Imran A Khan et al., 2016).

Physiological Effects on Plants

Synthetic 1,2,3-thiadiazole compounds were studied for their impact on lentil plants. They significantly affected γ-aminobutyric acid levels, reactive oxygen species, and other physiological parameters, indicating their potential in agricultural research (N. AL-Quraan et al., 2015).

Hybrid Compound Synthesis

Research on the synthesis of 1,2,3-thiadiazole-1,2,3-triazole hybrid compounds unveiled their potential in possessing valuable properties of both heterocycles. This suggests applications in creating compounds with enhanced bioactivity (M. A. Tokareva et al., 2019).

Mécanisme D'action

The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds . From the structure–activity relationship (SAR) of 1,3,4-thiadiazole scaffold, it was concluded that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Safety and Hazards

Orientations Futures

The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

Propriétés

IUPAC Name |

thiadiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBQRNGEDIWRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193996 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-18-9 | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4100-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

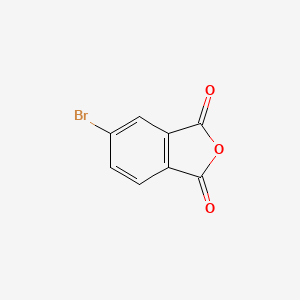

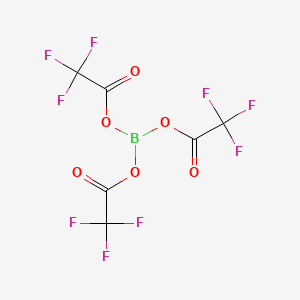

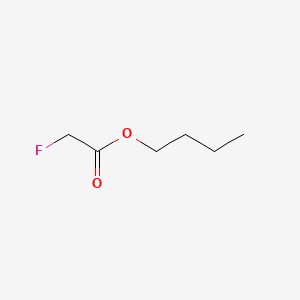

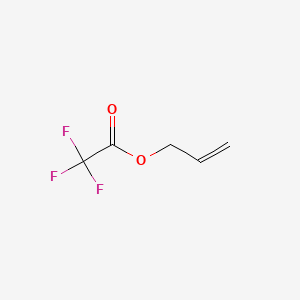

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

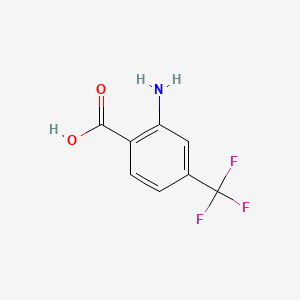

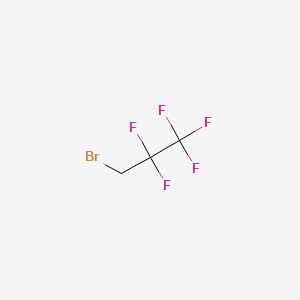

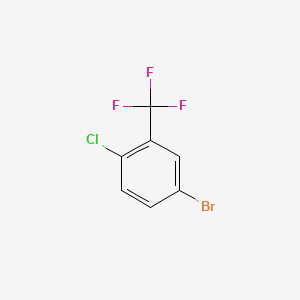

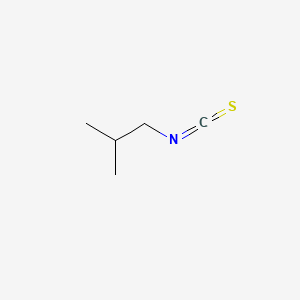

Feasible Synthetic Routes

Q1: What are the structural characteristics of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide and what is its potential for biological activity?

A1: N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide [] is characterized by a triclinic crystal structure belonging to the space group Pī. Its molecular formula is C16H19ClN4NaO2S with a molecular weight of 366.86 g/mol. The structure has been elucidated using spectroscopic techniques like IR and 1H NMR, alongside single-crystal X-ray diffraction. Preliminary biological tests show promising fungicidal activity and antiviral activity against tobacco mosaic virus. []

Q2: How does the structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide relate to its potential for biological activity?

A2: While the exact mechanism of action is not yet fully understood, the presence of intermolecular hydrogen bonds (N-H…N) within the crystal structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide [] may play a role in its interaction with biological targets. Further research exploring the structure-activity relationship (SAR) by modifying different parts of the molecule could shed light on its interaction with biological targets and potentially enhance its fungicidal and antiviral properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.